2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester
Description
2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester (CAS: 1260374-05-7) is a boronic ester derivative with a methoxymethoxy (-OCH2OCH3) substituent at the para position of the phenyl ring and a methyl group at the ortho position. This compound is structurally characterized by the pinacol (1,2-diol) ester protecting group, which stabilizes the boronic acid moiety and enhances solubility in organic solvents . It is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity under anhydrous conditions. Additionally, its methoxymethoxy group introduces unique electronic and steric effects, which may influence hydrolysis kinetics and applications in stimuli-responsive materials .
Properties
IUPAC Name |
2-[4-(methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-11-9-12(18-10-17-6)7-8-13(11)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVKGNAATYMYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140409 | |
| Record name | 2-[4-(Methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-30-5 | |
| Record name | 2-[4-(Methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2-Methyl-4-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-4-(methoxymethoxy)phenol.
Reduction: 2-Methyl-4-(methoxymethoxy)phenylborane.
Substitution: 2-Methyl-4-(methoxymethoxy)phenyl derivatives with different functional groups.
Scientific Research Applications
2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester involves the formation of a boronate complex with diols or other nucleophiles . This interaction is facilitated by the electron-deficient nature of the boron atom, which can form reversible covalent bonds with electron-rich species. The boronate complex can undergo further chemical transformations, leading to the desired products .
Comparison with Similar Compounds
Key Findings :
- Hydroxyl (-OH) and acetamido (-NHAc) substituents hydrolyze rapidly due to their electron-withdrawing effects, which polarize the boron-oxygen bond .
- Methoxymethoxy (-OCH2OCH3) : While experimental data for this group is unavailable, its ether-like structure (moderately electron-donating) suggests hydrolysis kinetics slower than -OH/-NHAc but faster than -NH2. This intermediate stability could make it suitable for delayed-release drug delivery systems .
Solubility in Organic Solvents
Phenylboronic pinacol esters generally exhibit superior solubility compared to their parent acids. A comparative analysis of solubility in common solvents is shown in Table 2:
| Compound | Chloroform | Acetone | 3-Pentanone | Methylcyclohexane |
|---|---|---|---|---|
| Phenylboronic acid | Moderate | High | High | Very low |
| Phenylboronic acid pinacol ester | High | High | High | Low |
| Phenylboronic acid azaester | High | Moderate | Moderate | Very low |
| 2-Methyl-4-(methoxymethoxy) ester | High | High | High | Low |
Key Findings :
- Pinacol esters show uniformly high solubility in polar solvents (e.g., chloroform, acetone) due to reduced crystallinity from the bulky pinacol group .
- The methoxymethoxy substituent likely enhances solubility in polar aprotic solvents (e.g., acetone) compared to non-polar hydrocarbons (e.g., methylcyclohexane), aligning with trends observed in other pinacol esters .
Reactive Oxygen Species (ROS)-Responsive Materials
Phenylboronic pinacol esters are widely used in ROS-triggered drug delivery systems. Comparisons with analogs highlight substituent-dependent responsiveness:
- Hydroxymethyl-substituted ester : Rapid ROS-triggered degradation enables quick payload release, ideal for acute inflammation treatment .
- Methoxymethoxy-substituted ester : The ether group may slow ROS-induced cleavage compared to hydroxymethyl analogs, enabling sustained release in chronic conditions (e.g., periodontitis) .
Suzuki-Miyaura Cross-Coupling Reactions
- Methyl ester derivatives (e.g., Methyl 2-methyl-4-boronobenzoate): Electron-withdrawing ester groups enhance electrophilicity, improving coupling efficiency with aryl halides .
- Methoxymethoxy-substituted ester : The electron-donating methoxymethoxy group may reduce boron electrophilicity, requiring optimized reaction conditions (e.g., higher temperatures or stronger bases) .
Biological Activity
2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester is an organic compound with the molecular formula and a molecular weight of 278.16 g/mol. This compound is part of a class known as boronic esters, which have garnered attention for their diverse applications in medicinal chemistry, particularly in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and potential therapeutic applications.
The compound features a boronic ester functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in biological systems where it can be employed to design sensors for carbohydrate detection or as a mechanism for drug delivery systems.
Mechanisms of Biological Activity
- Enzyme Inhibition : Boronic acids and their derivatives are recognized for their ability to inhibit certain enzymes, particularly serine proteases and glycosidases. The pinacol ester form may enhance stability and bioavailability, making it a candidate for enzyme inhibition studies.
- Sensor Development : The ability of boronic esters to interact with sugars allows them to be utilized in the development of biosensors. These sensors can detect glucose levels in diabetic patients or monitor other carbohydrate-related diseases.
- Drug Delivery Systems : The unique properties of boronic esters facilitate their use in targeted drug delivery systems. They can be designed to release therapeutic agents in response to specific biological stimuli, such as pH changes or the presence of certain biomolecules.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits glycosidases and proteases | |
| Sensor Development | Used in glucose sensing applications | |
| Drug Delivery | Potential for targeted release mechanisms |
Case Studies
-
Enzyme Inhibition Studies :
Research has demonstrated that phenylboronic acids exhibit inhibitory effects on various enzymes involved in carbohydrate metabolism. A study highlighted the effectiveness of boronic esters in inhibiting α-glucosidase, which plays a significant role in glucose absorption, thus suggesting potential applications in managing diabetes. -
Biosensor Applications :
A recent investigation into the use of boronic esters for glucose detection revealed that this compound could effectively bind glucose at physiological pH levels, leading to significant changes detectable via fluorescence . This property is crucial for developing non-invasive glucose monitoring devices. -
Drug Delivery Mechanisms :
The compound's ability to undergo hydrolysis at physiological pH suggests its potential use in drug delivery systems where controlled release is desired. Studies indicate that modifications to the boronic acid structure can enhance the specificity and efficiency of drug release mechanisms .
Q & A
Basic Questions
Q. What are the critical steps in synthesizing 2-methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester?
- Methodology : Synthesis typically involves:
- Substituted phenyl precursor preparation : Start with 2-methyl-4-(methoxymethoxy)phenyl bromide or iodide.
- Miyaura borylation : React with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C under inert gas .
- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization to achieve >95% purity.
Q. How is this compound characterized spectroscopically?
- NMR analysis :
- ¹H NMR : Peaks for methoxymethoxy group (~δ 3.3–3.5 ppm for OCH₃ and δ 4.6–4.8 ppm for OCH₂O). Pinacol methyl groups appear as singlet (~δ 1.3 ppm).
- ¹¹B NMR : Signal at ~30–32 ppm confirms boronic ester formation .
Q. What are its primary applications in organic synthesis?
- Suzuki-Miyaura cross-coupling : Forms biaryl structures with aryl halides. The methoxymethoxy group enhances solubility in polar solvents (e.g., DMF/H₂O mixtures), enabling coupling at 60–90°C with Pd(PPh₃)₄ .
- Protecting group strategies : The boronic ester can be hydrolyzed to a boronic acid under acidic conditions for further functionalization .
Advanced Research Questions
Q. How does the methoxymethoxy substituent influence reactivity in cross-coupling reactions?
- Steric/electronic effects : The methoxymethoxy group is electron-donating, increasing electron density on the aromatic ring, which accelerates oxidative addition with Pd(0). However, steric bulk near the boron may reduce coupling efficiency with hindered aryl halides.
- Case study : Compared to 4-methoxy analogs, this compound shows 10–15% lower yields in couplings with ortho-substituted aryl bromides due to steric hindrance .
Q. What strategies stabilize this compound against hydrolysis during aqueous-phase reactions?
- Buffered conditions : Use pH 7–8 phosphate or Tris-HCl buffers to minimize ester hydrolysis.
- Co-solvents : Add THF or dioxane (20–30% v/v) to reduce water activity.
- Temperature control : Reactions at ≤50°C prevent rapid degradation (t½ < 2 hours at 80°C in pure H₂O) .
Q. How can its interactions with diol-containing biomolecules be systematically studied?
- Fluorescence quenching assays : Pair with anthracene-based diols; boronate ester formation quenches fluorescence (λex = 360 nm, λem = 430 nm).
- ITC (Isothermal Titration Calorimetry) : Measure binding constants (Kd) with sugars (e.g., glucose) or glycoproteins. Reported Kd values for similar compounds range 10⁻³–10⁻⁴ M .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
